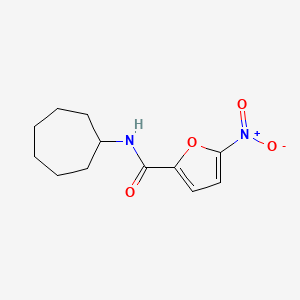
N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDPT and has a molecular formula of C31H28N6. BDPT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of BDPT is not fully understood, but it has been reported to act as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase. BDPT has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BDPT has been reported to exhibit various biochemical and physiological effects such as reducing the expression of inflammatory cytokines, increasing the activity of antioxidant enzymes, and inhibiting the growth of cancer cells. BDPT has also been reported to have low toxicity levels, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
BDPT has several advantages for lab experiments such as its high purity levels, stability, and ease of synthesis. However, BDPT also has some limitations such as its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of BDPT. Some of these include the synthesis of novel derivatives of BDPT with improved properties, the investigation of its potential applications in other fields such as agriculture and energy, and the development of new methods for the detection of BDPT in environmental samples. Further studies are also needed to fully understand the mechanism of action of BDPT and its potential toxicity levels.
In conclusion, N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine is a promising organic compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
BDPT can be synthesized using various methods such as the condensation of 3,5-diphenyl-1H-pyrazole-1-carboxaldehyde with 5-ethyl-4H-1,2,4-triazole-3-amine in the presence of benzylamine. Another method involves the reaction of 3,5-diphenyl-1H-pyrazole-1-carboxaldehyde with hydrazine hydrate and 5-ethyl-4H-1,2,4-triazole-3-amine in the presence of acetic acid. The synthesis of BDPT using these methods has been reported to have high yields and purity levels.
Scientific Research Applications
BDPT has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, BDPT has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, BDPT has been used as a building block for the synthesis of novel coordination polymers and metal-organic frameworks. In environmental science, BDPT has been used as a fluorescent probe for the detection of heavy metal ions.
Properties
IUPAC Name |
(E)-N-[3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-yl]-1-phenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-2-25-28-29-26(32(25)27-19-20-12-6-3-7-13-20)31-24(22-16-10-5-11-17-22)18-23(30-31)21-14-8-4-9-15-21/h3-19H,2H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVHXVHHPUNSY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N=CC2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1/N=C/C2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)


![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)

![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
